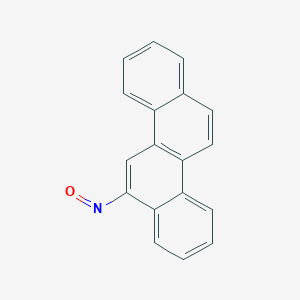

11-Methyl-6-nitrochrysene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

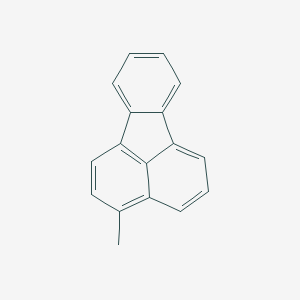

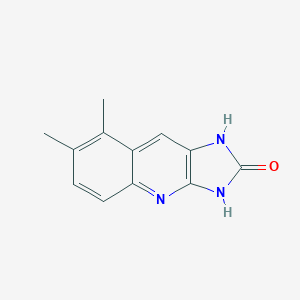

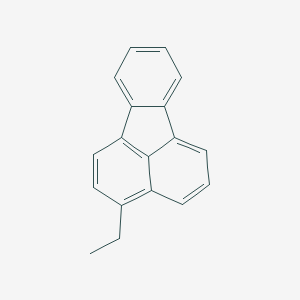

11-Methyl-6-nitrochrysene (MNC) is a polycyclic aromatic hydrocarbon (PAH) that is structurally similar to benzo[a]pyrene (BaP), a well-known carcinogen. MNC has been found to have potent mutagenic and carcinogenic properties, making it an important focus of scientific research.

作用機序

11-Methyl-6-nitrochrysene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, leading to mutations and cellular damage. It has been shown to induce oxidative stress, inflammation, and DNA damage in cells. 11-Methyl-6-nitrochrysene can also modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.

生化学的および生理学的効果

11-Methyl-6-nitrochrysene has been shown to induce tumors in various organs, including the liver, lung, and skin, in animal models. It can also cause DNA damage, oxidative stress, and inflammation in cells. 11-Methyl-6-nitrochrysene has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. It can also alter the levels of various enzymes and proteins involved in metabolism and detoxification.

実験室実験の利点と制限

11-Methyl-6-nitrochrysene is a potent mutagen and carcinogen that can be used as a positive control in genotoxicity assays. It is also a useful standard for PAH analysis in environmental samples. However, 11-Methyl-6-nitrochrysene is highly toxic and requires careful handling in the laboratory. Its synthesis is complex and requires specialized equipment and expertise. 11-Methyl-6-nitrochrysene is also not widely available commercially, which can limit its use in research.

将来の方向性

Future research on 11-Methyl-6-nitrochrysene should focus on elucidating its mechanism of action at the molecular level. This could involve studying the interactions of 11-Methyl-6-nitrochrysene metabolites with DNA and proteins using advanced techniques such as mass spectrometry and X-ray crystallography. Another area of research could be the development of more effective methods for detecting and quantifying 11-Methyl-6-nitrochrysene in environmental samples. This could involve the use of novel analytical techniques such as biosensors and microfluidics. Finally, future research could explore the potential of 11-Methyl-6-nitrochrysene as a therapeutic target for cancer treatment, based on its ability to induce apoptosis and alter gene expression in cancer cells.

合成法

11-Methyl-6-nitrochrysene can be synthesized through a multistep process involving the nitration of 1-methylchrysene, followed by reduction and methylation. The final product is purified through column chromatography. The yield of 11-Methyl-6-nitrochrysene can be improved by optimizing the reaction conditions and using high-performance liquid chromatography (HPLC) for purification.

科学的研究の応用

11-Methyl-6-nitrochrysene has been widely used as a model compound for studying the mutagenic and carcinogenic properties of PAHs. It has been shown to induce mutations in bacterial and mammalian cells, and to cause tumors in animal models. 11-Methyl-6-nitrochrysene has also been used as a positive control in genotoxicity assays and as a standard for PAH analysis in environmental samples.

特性

CAS番号 |

124390-37-0 |

|---|---|

製品名 |

11-Methyl-6-nitrochrysene |

分子式 |

C19H13NO2 |

分子量 |

287.3 g/mol |

IUPAC名 |

5-methyl-12-nitrochrysene |

InChI |

InChI=1S/C19H13NO2/c1-12-10-13-6-2-3-7-14(13)17-11-18(20(21)22)15-8-4-5-9-16(15)19(12)17/h2-11H,1H3 |

InChIキー |

OMBRRTHRPGDGPK-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)[N+](=O)[O-] |

正規SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)[N+](=O)[O-] |

その他のCAS番号 |

124390-37-0 |

同義語 |

11-METHYL-6-NITROCHRYSENE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。